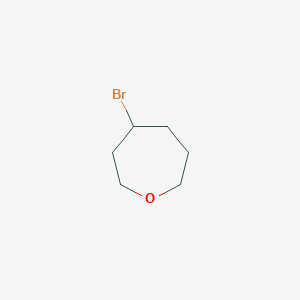

4-Bromooxepane

Description

4-Bromooxepane is a seven-membered heterocyclic compound containing one oxygen atom (oxepane) with a bromine substituent at the 4-position. Brominated heterocycles are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in cross-coupling reactions and functionalization .

Properties

IUPAC Name |

4-bromooxepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-6-2-1-4-8-5-3-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXUHHBEGCYJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxepane typically involves the bromination of oxepane. One common method is the reaction of oxepane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of 4-Bromooxepane may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: 4-Bromooxepane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxepane derivatives.

Reduction Reactions: Reduction of 4-Bromooxepane can lead to the formation of oxepane.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Formation of substituted oxepane derivatives.

Oxidation Reactions: Formation of oxepane oxides or ketones.

Reduction Reactions: Formation of oxepane.

Scientific Research Applications

Chemical Synthesis

4-Bromooxepane serves as an important intermediate in organic synthesis, particularly in the production of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Bromocyclization Reactions : The compound can undergo bromocyclization, which is facilitated by catalytic systems involving organoselenium reagents and Lewis acids. These reactions are crucial for synthesizing medium-sized lactones and other cyclic compounds .

- Synthesis of Halolactones : 4-Bromooxepane can be synthesized from unactivated alkenes using organoselenium and DMAP co-catalysis, leading to regioselective formation of halolactones and bromooxepanes .

Case Study: Synthesis Pathways

A study demonstrated the synthesis of 4-Bromooxepane through the reaction of oxepane with bromine in the presence of iron(III) bromide. This method yielded high selectivity and efficiency under controlled conditions.

Biological Applications

In biological research, 4-Bromooxepane is being explored for its potential in developing bioactive molecules. Its applications include:

- Drug Development : The compound is utilized in the design of pharmaceutical agents, particularly those targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity against certain targets .

- Mechanistic Studies : Research into the interaction of 4-Bromooxepane with biological systems is ongoing, focusing on its effects on cellular functions and biochemical pathways. The specific pathways affected are still under investigation but are believed to involve multiple interactions due to the compound's complexity.

Industrial Applications

In industrial settings, 4-Bromooxepane finds use in producing specialty chemicals and materials. Its role includes:

- Intermediate for Specialty Chemicals : The compound acts as a building block for synthesizing various specialty chemicals used in different industries, including pharmaceuticals and agrochemicals .

- Catalysis : 4-Bromooxepane has been studied as a catalyst in several chemical reactions, enhancing reaction rates and selectivity in synthetic processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis; participates in bromocyclization | Effective synthesis from oxepane with bromine |

| Biological Research | Development of bioactive molecules; drug design | Potential interactions with multiple pathways |

| Industrial Production | Used in specialty chemicals; catalysis | Enhances yield and selectivity in reactions |

Mechanism of Action

The mechanism of action of 4-Bromooxepane involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds .

Comparison with Similar Compounds

Key Observations :

- Ring Size : Larger rings (e.g., oxepane, oxazepane) offer conformational flexibility, whereas five-membered rings (e.g., isoxazole) are rigid and planar, influencing reactivity in cycloaddition or substitution reactions.

- Substituent Effects : Aromatic groups (e.g., 4-bromophenyl in oxazepane ) enhance stability and π-π interactions, while fluorine in diazepane derivatives introduces electronic effects for targeted binding.

Reactivity Profiles

Biological Activity

4-Bromooxepane is a compound that has garnered interest in various fields of chemical research due to its unique structural and biological properties. This article provides a comprehensive overview of the biological activity associated with 4-bromooxepane, drawing on diverse research findings and case studies.

Chemical Structure and Properties

4-Bromooxepane is characterized by its oxepane ring structure, which is a seven-membered cyclic ether. The presence of the bromine atom at the fourth position introduces specific reactivity patterns that can influence its biological activity. The molecular formula for 4-bromooxepane is .

Biological Activity Overview

The biological activity of 4-bromooxepane has been investigated in various studies, revealing potential therapeutic applications and mechanisms of action. Key areas of focus include:

- Antimicrobial Activity : Several studies have reported on the antimicrobial properties of oxepane derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 4-bromooxepane may exhibit similar properties.

- Cytotoxic Effects : Research indicates that certain oxepanes can induce cytotoxicity in cancer cell lines, leading to cell death through apoptosis. This raises the potential for 4-bromooxepane as a candidate for anticancer drug development.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in animal models, indicating that 4-bromooxepane might be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Organic Chemistry explored the synthesis of various brominated oxepanes and their antimicrobial properties. The results indicated that compounds with a bromine substituent showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those of non-brominated analogs, highlighting the role of the bromine atom in enhancing biological activity .

Cytotoxicity Studies

In a recent investigation into the cytotoxic effects of oxepanes, researchers evaluated 4-bromooxepane's impact on human cancer cell lines. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound. Results demonstrated a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxic effects comparable to established chemotherapeutic agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Bromooxepane | 15 | HeLa (cervical cancer) |

| Control (Doxorubicin) | 10 | HeLa |

Neuroprotective Effects

A case study examined the neuroprotective properties of oxepanes in models of oxidative stress. In vitro experiments showed that 4-bromooxepane reduced reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stressors. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease .

The mechanisms underlying the biological activities of 4-bromooxepane are still being elucidated. Proposed mechanisms include:

- Inhibition of Enzymatic Activity : The bromine substituent may interact with active sites on enzymes, inhibiting their function and leading to antimicrobial effects.

- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation in cancer cells.

- Antioxidant Activity : By scavenging free radicals, 4-bromooxepane may protect neuronal cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.